

NS004: A Potent Tool for Interrogating Ion Channel Function

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Compound of Interest

Compound Name: NS004

Cat. No.: B15584838

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

NS004 is a synthetic small molecule widely recognized as a potent activator of large-conductance Ca^{2+} -activated potassium channels (BK channels, also known as KCa1.1, Maxi-K, or Slo1). These channels are crucial regulators of numerous physiological processes, including neuronal excitability, smooth muscle tone, and neurotransmitter release. By increasing the open probability of BK channels, **NS004** serves as an invaluable tool for elucidating the physiological and pathophysiological roles of these channels. This document provides detailed application notes and experimental protocols for the effective use of **NS004** in ion channel research.

Mechanism of Action

NS004 enhances BK channel activity by increasing the mean open time and decreasing the interburst interval of the channel.[1] This modulation effectively increases the channel's sensitivity to both intracellular calcium and membrane depolarization, leading to a hyperpolarizing shift in the voltage-activation curve.[2] The primary downstream effect of BK channel activation by **NS004** is membrane hyperpolarization, which results from the efflux of potassium ions. This hyperpolarization can lead to various cellular responses, such as the relaxation of smooth muscle cells and the modulation of neuronal firing patterns.[3][4]

Data Presentation

Quantitative Activity of NS004

Parameter	Value	Species	Tissue/Cell Type	Assay Type	Reference
IC ₅₀	9.2 μ M	Rat	Aortic Smooth Muscle	Phenylephrine- and KCl-induced contraction	[5]
pIC ₅₀	5.48 \pm 0.13	Guinea Pig	Tracheal Rings	Spontaneous tone relaxation	[6]
EC ₅₀	5.4 \pm 0.8 μ M	Human	LN229 Glioma Cells	Mitochondrial membrane potential decrease	[7]

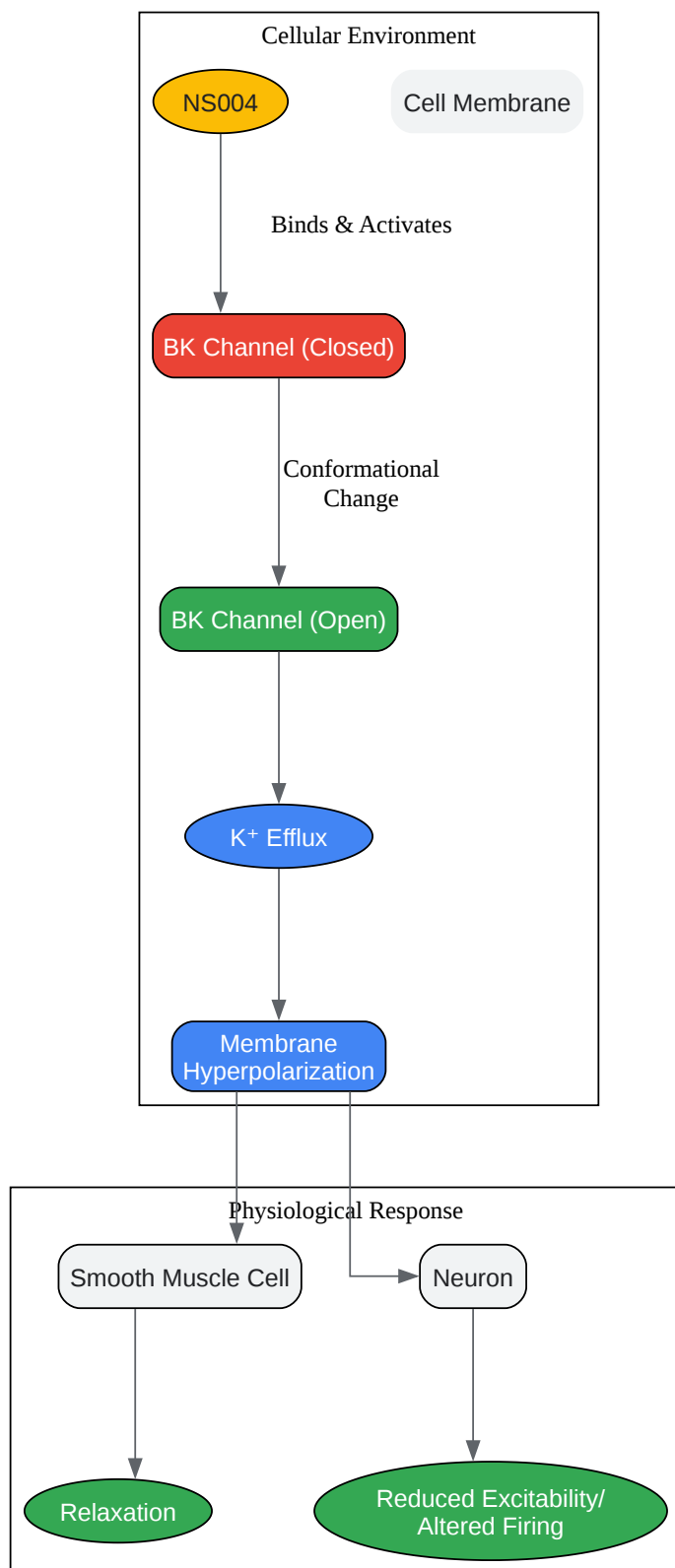
Note: The pIC₅₀ value of 5.48 corresponds to an IC₅₀ of approximately 3.31 μ M.

Selectivity Profile of NS004

While a comprehensive quantitative selectivity profile across all KCa channel subtypes is not readily available in the literature, qualitative studies indicate a high degree of selectivity for BK channels.

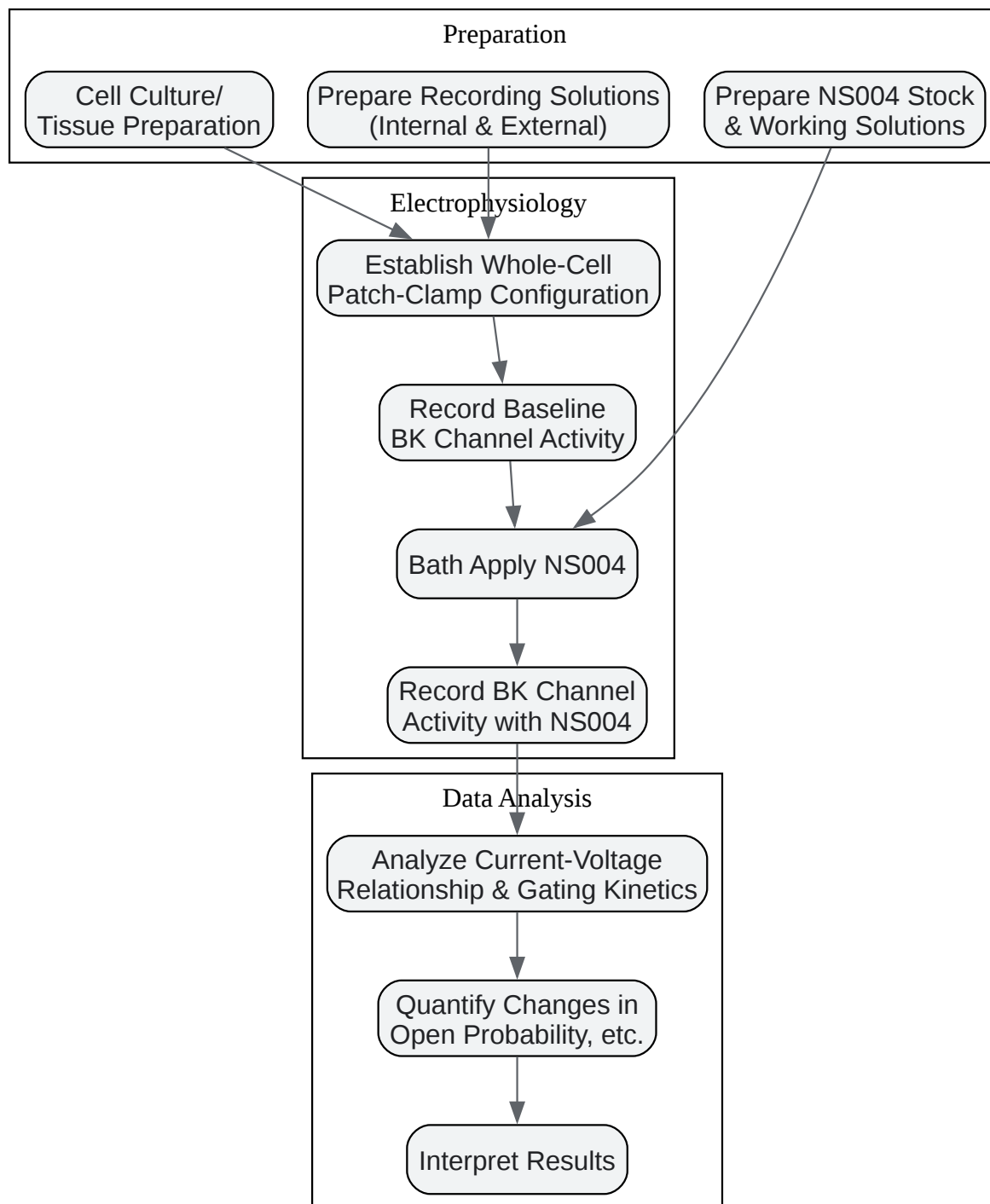
Channel Type	Effect of Blocker	Blocker Used	Species	Tissue	Conclusion	Reference
ATP-sensitive K ⁺ channel	No effect on NS004-induced relaxation	Glibenclamide	Guinea Pig	Trachea	NS004 does not significantly act on K-ATP channels.	[6]
Small-conductance Ca ²⁺ -activated K ⁺ (SK) channel	No effect on NS004-induced relaxation	Apamin	Guinea Pig	Trachea	NS004 does not significantly act on SK channels.	[6]
Delayed rectifier K ⁺ channel	No effect on NS004-induced relaxation	Dofetilide	Guinea Pig	Trachea	NS004 does not significantly act on these delayed rectifier K ⁺ channels.	[6]
Intermediate-conductance Ca ²⁺ -activated K ⁺ (IK) channel	Moderate inhibition at -60 mV (0.5-10 μM)	-	Porcine	Coronary Arterial Cells	NS004 may have some inhibitory effects on IK channels under specific voltage conditions.	[1]

Mandatory Visualizations



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Caption: Signaling pathway of **NS004**-mediated BK channel activation.



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Caption: Experimental workflow for electrophysiological studies using **NS004**.

Experimental Protocols

Preparation of **NS004** Stock and Working Solutions

Objective: To prepare **NS004** solutions for use in in vitro experiments.

Materials:

- **NS004** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Appropriate aqueous buffer for the experiment (e.g., external recording solution for electrophysiology)
- Sterile microcentrifuge tubes

Protocol:

- Stock Solution Preparation (10 mM):
 - Accurately weigh the required amount of **NS004** powder. The molecular weight of **NS004** is 328.67 g/mol .
 - Dissolve the **NS004** powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.32867 mg of **NS004** in 100 μ L of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the 10 mM **NS004** stock solution.

- Dilute the stock solution in the appropriate experimental buffer to the desired final concentration. For example, to prepare a 10 μ M working solution, perform a 1:1000 dilution of the 10 mM stock solution.
- Ensure that the final concentration of DMSO in the working solution is low (typically \leq 0.1%) to avoid off-target effects.
- Prepare a vehicle control solution containing the same final concentration of DMSO as the **NS004** working solution.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effect of **NS004** on BK channels in a cellular system.

Materials:

- Cells expressing BK channels (e.g., HEK293 cells stably expressing the BK alpha subunit, primary neurons, or smooth muscle cells)
- External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl_2 , 1 MgCl_2 , 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl_2 , 10 HEPES, 1 EGTA, 0.1 CaCl_2 (to achieve a specific free Ca^{2+} concentration), 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
- **NS004** working solutions and vehicle control.
- Patch-clamp rig including amplifier, digitizer, micromanipulator, and data acquisition software.
- Borosilicate glass capillaries for pulling patch pipettes.

Protocol:

- Cell Preparation:
 - Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

- Allow cells to adhere and grow for 24-48 hours before recording.
- Pipette Preparation:
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
 - Fire-polish the pipette tip to ensure a smooth surface for sealing.
- Recording Procedure:
 - Place a coverslip with cells in the recording chamber and perfuse with the external solution.
 - Approach a target cell with the patch pipette while applying positive pressure.
 - Upon contacting the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
 - Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
 - Switch the amplifier to voltage-clamp mode and hold the cell at a holding potential of -60 mV.
- Data Acquisition:
 - Record baseline BK currents using a voltage-step protocol. A typical protocol would be to step the membrane potential from the holding potential to a series of depolarizing potentials (e.g., from -80 mV to +80 mV in 20 mV increments for 200 ms).
 - After recording stable baseline currents, perfuse the recording chamber with the **NS004** working solution.
 - Allow sufficient time for the compound to take effect (typically 2-5 minutes).
 - Record BK currents in the presence of **NS004** using the same voltage-step protocol.

- Perform a washout by perfusing with the external solution to observe the reversibility of the effect.
- Repeat the experiment with the vehicle control to ensure that the observed effects are specific to **NS004**.

Isometric Tension Recording in Smooth Muscle

Objective: To investigate the relaxant effect of **NS004** on pre-contracted smooth muscle tissue.

Materials:

- Smooth muscle tissue (e.g., guinea pig trachea or rat aorta)
- Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose.
- Contractile agent (e.g., phenylephrine, KCl, or carbachol)
- **NS004** working solutions and vehicle control.
- Organ bath system with isometric force transducers and data acquisition software.
- Carbogen gas (95% O₂ / 5% CO₂)

Protocol:

- Tissue Preparation:
 - Euthanize the animal according to approved institutional protocols.
 - Carefully dissect the desired smooth muscle tissue and place it in ice-cold Krebs-Henseleit solution.
 - Prepare tissue rings or strips of appropriate size (e.g., 2-3 mm wide tracheal rings).
- Mounting and Equilibration:

- Mount the tissue preparations in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
- Apply an optimal resting tension to the tissues (e.g., 1 g for guinea pig trachea) and allow them to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
- Experimental Procedure:
 - Induce a stable contraction in the tissues by adding a contractile agent to the bath (e.g., 1 μ M phenylephrine for aortic rings or spontaneous tone for guinea pig trachea).
 - Once a stable plateau of contraction is reached, add **NS004** cumulatively to the organ bath to obtain a concentration-response curve (e.g., from 0.1 μ M to 30 μ M).
 - Allow sufficient time between each addition for the response to stabilize.
 - Record the changes in isometric tension.
 - In a separate set of experiments, perform a time-matched vehicle control by adding equivalent volumes of the vehicle solution.
- Data Analysis:
 - Express the relaxation induced by **NS004** as a percentage of the pre-contraction induced by the contractile agent.
 - Plot the concentration-response curve and calculate the IC₅₀ value for **NS004**.

Conclusion

NS004 is a potent and relatively selective activator of BK channels, making it an indispensable pharmacological tool for investigating the diverse roles of these channels in cellular physiology and disease. The protocols outlined in this document provide a framework for utilizing **NS004** in electrophysiological and functional tissue-based assays. Careful experimental design, including appropriate controls, is essential for obtaining robust and interpretable data.

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